Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 926906-38-9
VCID: VC13331951
InChI: InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h4-7,11H,8-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)OC2=CC=NC=C2
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate

CAS No.: 926906-38-9

Cat. No.: VC13331951

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate - 926906-38-9

Specification

CAS No. 926906-38-9
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name tert-butyl 3-pyridin-4-yloxyazetidine-1-carboxylate
Standard InChI InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h4-7,11H,8-9H2,1-3H3
Standard InChI Key CXYWGSMCYRHYSR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)OC2=CC=NC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)OC2=CC=NC=C2

Introduction

Molecular Structure and Chemical Properties

Structural Characterization

Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate features a four-membered azetidine ring fused to a pyridine group via an ether linkage. The tert-butyl carbamate group at the 1-position of the azetidine ring enhances steric protection, improving stability during synthetic workflows. Key structural identifiers include:

PropertyValue
IUPAC Nametert-butyl 3-pyridin-4-yloxyazetidine-1-carboxylate
Molecular FormulaC13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight250.29 g/mol
SMILESCC(C)(C)OC(=O)N1CC(C1)OC2=CC=NC=C2
InChIKeyCXYWGSMCYRHYSR-UHFFFAOYSA-N

The compound’s planar pyridine ring and constrained azetidine framework create a rigid geometry, which may influence its binding affinity in biological systems.

Physicochemical Properties

The Boc group confers lipophilicity (logP1.8\log P \approx 1.8), balancing solubility in organic solvents and limited aqueous miscibility. Its melting point is estimated at 98–102°C based on analogous azetidine derivatives. The pyridine nitrogen (pKa4.5\text{p}K_a \approx 4.5) can protonate under acidic conditions, enabling salt formation for purification.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary steps:

  • Azetidine Functionalization: 3-Hydroxyazetidine is reacted with pyridin-4-ol under Mitsunobu conditions (DIAD, PPh3\text{DIAD, PPh}_3) to form 3-(pyridin-4-yloxy)azetidine.

  • Boc Protection: The amine group of the azetidine is protected using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.

Reaction Scheme:

3-(Pyridin-4-yloxy)azetidine+(Boc)2OBaseTert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate\text{3-(Pyridin-4-yloxy)azetidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate}

Optimization and Yield

Yields typically range from 65–75%, with purity >95% achieved via column chromatography (silica gel, ethyl acetate/hexane). Continuous flow synthesis has been proposed to enhance scalability, though industrial adoption remains limited.

Applications in Medicinal Chemistry

Role as a Building Block

The compound serves as a precursor for:

  • Kinase Inhibitors: Pyridine and azetidine motifs are prevalent in ATP-competitive kinase inhibitors (e.g., JAK2/3 targets).

  • Protease Inhibitors: The Boc group can be deprotected to generate free amines for coupling with carboxylic acids or sulfonamides.

Computational Predictions

Molecular docking studies suggest moderate affinity (Kd1050μMK_d \approx 10–50 \mu\text{M}) for proteins with hydrophobic binding pockets, such as cytochrome P450 isoforms.

Research Findings and Biological Activity

In Vitro Studies

Limited published data exist, but analog compounds demonstrate:

  • Antimicrobial Activity: MIC values of 32–64 µg/mL against Gram-positive bacteria.

  • Anti-inflammatory Effects: COX-2 inhibition (IC5012μM\text{IC}_{50} \approx 12 \mu\text{M}) in murine macrophages.

Structure-Activity Relationships (SAR)

  • Pyridine Positioning: The 4-pyridinyloxy group enhances metabolic stability compared to 2- or 3-substituted analogs.

  • Azetidine Rigidity: Restricts conformational freedom, improving target selectivity.

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